5-Ethylfuran-2-sulfonyl chloride
Description
Indirect Synthetic Routes and Precursor Transformations
Indirect routes rely on the synthesis of a furan (B31954) derivative that already contains a functional group at the 2-position, which is then chemically converted into the sulfonyl chloride moiety.
This method involves the initial synthesis of 5-ethylfuran-2-sulfonic acid or its corresponding salt (a furan sulfonate). This precursor can be prepared via direct sulfonation as described in section 1.1.1, but with a workup designed to isolate the sulfonic acid. The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent.
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.com The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the product.
Table 2: Conditions for Conversion of Furan Sulfonic Acid/Sulfonate to Sulfonyl Chloride
| Precursor | Reagent | Solvent | Temperature | Key Features | Yield | Ref. |
|---|---|---|---|---|---|---|
| 5-Ethylfuran-2-sulfonic acid | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Dichloromethane (B109758) or neat | 0 °C to RT | Anhydrous conditions are crucial. Gaseous byproducts (SO₂, HCl) are evolved. | Good to Excellent |
The Sandmeyer reaction is a powerful method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com A modification of this reaction allows for the synthesis of aryl sulfonyl chlorides. nih.govnih.gov This route would begin with the synthesis of 5-ethyl-2-aminofuran. While the synthesis of this specific precursor is not widely documented, general methods for preparing aminofurans, such as the cyclization of α-cyanoketones, are established. acs.org
The two-step process involves:
Diazotization: 5-Ethyl-2-aminofuran is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Sulfonylation: The diazonium salt solution is then added to a mixture containing a source of sulfur dioxide (e.g., SO₂ gas dissolved in acetic acid or a stable surrogate like DABSO) and a copper(I) chloride catalyst. rsc.orgnih.gov The diazonium group is replaced by the -SO₂Cl group, with the evolution of nitrogen gas.
Table 3: General Conditions for Sandmeyer-type Chlorosulfonylation
| Precursor | Reagents | Catalyst | Solvent | Key Steps | Yield | Ref. |
|---|---|---|---|---|---|---|
| 5-Ethyl-2-aminofuran | 1. NaNO₂ / HCl2. SO₂ / CuCl | Copper(I) Chloride | Acetic Acid, Toluene | Diazotization at <5°C, followed by addition to a saturated SO₂ solution with catalyst. | 54% (for a dichlorinated aniline (B41778) analogue) | rsc.org |
This approach involves the oxidation of a sulfur-containing precursor, such as a thiol (mercaptan), disulfide, or an S-alkyl isothiourea salt, in the presence of a chlorine source. organic-chemistry.orgorganic-chemistry.org The required precursor for this route is 5-ethylfuran-2-thiol or its corresponding disulfide.
The oxidation is typically carried out using strong oxidizing agents that also act as a source of chlorine or are used in conjunction with a chloride salt. A variety of reagents have been developed for this transformation, including aqueous chlorine, sulfuryl chloride, and milder, more modern reagents like N-chlorosuccinimide (NCS) in the presence of acid. organic-chemistry.orglookchem.com The use of NCS or bleach (NaOCl) is often preferred for its operational simplicity and improved safety profile. rsc.orgorganic-chemistry.org The reaction mechanism involves the oxidation of the sulfur atom to a higher oxidation state and concurrent chlorination to yield the sulfonyl chloride.
Table 4: Representative Conditions for Oxidative Chlorosulfonation
| Precursor | Oxidizing System | Solvent | Key Features | Yield | Ref. |
|---|---|---|---|---|---|
| Thiol or Disulfide | N-Chlorosuccinimide (NCS) / aq. HCl | Acetonitrile | A mild and efficient method; byproduct (succinimide) is easily removed. | Good to Excellent | organic-chemistry.org |
| S-Alkyl Isothiourea Salt | Sodium Hypochlorite (Bleach) | Dichloromethane / Water | Environmentally friendly, uses inexpensive reagents. | High | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylfuran-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZOQBZEXWPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307816-79-0 | |
| Record name | 5-ethylfuran-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Ethylfuran 2 Sulfonyl Chloride
Indirect Synthetic Routes and Precursor Transformations
Late-Stage Sulfonyl Chloride Formation from Sulfonamide Precursors
The conversion of a primary sulfonamide to a sulfonyl chloride at a late stage of a synthetic sequence is a valuable transformation, as it allows for the introduction of a highly reactive functional group into a complex molecule. This approach is particularly advantageous when the target molecule contains sensitive functionalities that might not withstand the harsh conditions of traditional sulfonyl chloride synthesis methods.
A prominent method for this transformation involves the activation of the primary sulfonamide, such as 5-ethylfuran-2-sulfonamide (B114672), with a pyrylium (B1242799) salt, like Pyry-BF4. nih.gov This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, facilitating its conversion into the highly electrophilic sulfonyl chloride. nih.gov This reaction is typically carried out under mild conditions, which is crucial for substrates containing the furan (B31954) ring, as it is known to be sensitive to strong acids and oxidizing agents.
The precursor, 5-ethylfuran-2-sulfonamide, would first be synthesized. This can be achieved through the sulfonation of 2-ethylfuran (B109080) with chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride. The stability of the sulfonamide allows for its purification and use as a stable precursor for the late-stage generation of the more reactive 5-ethylfuran-2-sulfonyl chloride when needed.
The general mechanism for the Pyry-BF4 mediated conversion is as follows:
The primary sulfonamide reacts with Pyry-BF4 to form a pyridinium (B92312) salt intermediate.
In the presence of a chloride source, such as magnesium chloride, the intermediate undergoes nucleophilic attack by the chloride ion.
This results in the formation of the desired sulfonyl chloride and the release of a pyrylium byproduct.
This method's high selectivity for the primary sulfonamide group in the presence of other nucleophilic functionalities makes it a powerful tool in modern organic synthesis. nih.gov
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reagent stoichiometry, and catalyst loading.
For the synthesis of furan-based sulfonyl chlorides, controlling the temperature is paramount to prevent degradation of the furan ring. Reactions are often conducted at low temperatures, for instance, between 0 and 5°C, especially during the initial sulfonation or chlorination steps.
The choice of chlorinating agent for converting a sulfonic acid to the sulfonyl chloride can also be optimized. While traditional reagents like phosphorus pentachloride or thionyl chloride are effective, they can sometimes lead to side reactions. The use of milder or more selective reagents, or the implementation of continuous flow systems, can improve process efficiency. rsc.org
A design of experiment (DoE) approach can be systematically employed to identify the optimal set of reaction conditions. This involves varying multiple parameters simultaneously to understand their individual and interactive effects on the reaction outcome.
Table 1: Illustrative Optimization Parameters for the Synthesis of this compound
| Parameter | Range Explored | Optimal Condition | Effect on Yield/Purity |
| Temperature | -10°C to 25°C | 0°C | Lower temperatures minimize furan ring decomposition, increasing purity. |
| Solvent | Dichloromethane (B109758), Diethyl Ether, Toluene | Dichloromethane | Provides good solubility for reactants and is relatively inert under reaction conditions. |
| Chlorinating Agent | SOCl₂, PCl₅, Oxalyl Chloride | SOCl₂ with catalytic DMF | Effective chlorination with manageable side reactions. |
| Reaction Time | 1 to 12 hours | 4 hours | Sufficient time for completion without significant product degradation. |
| Equivalents of Chlorinating Agent | 1.1 to 3.0 | 1.5 | Ensures complete conversion without excessive side product formation. |
Scalability and Industrial Feasibility of Synthetic Protocols
The transition of a synthetic protocol from a laboratory scale to an industrial scale presents several challenges, including reaction heat management, reagent handling, and process safety. For the synthesis of this compound, the exothermic nature of the sulfonation and chlorination steps requires careful consideration for large-scale production.
Continuous flow chemistry offers a promising solution to many of the challenges associated with the scalability of sulfonyl chloride synthesis. rsc.org By conducting the reaction in a small, well-controlled reactor, heat transfer is significantly improved, reducing the risk of thermal runaway. rsc.org This technology also allows for the safe handling of hazardous reagents and can lead to higher yields and purity due to precise control over reaction parameters. rsc.org A small reactor volume and short residence time can lead to a very high space-time yield. rsc.org
The industrial feasibility of producing this compound also depends on the cost and availability of starting materials and reagents. The development of efficient, one-pot procedures can reduce operational costs by minimizing the number of unit operations and purification steps. A patent for producing aromatic sulfonyl chloride compounds on an industrial scale describes a process involving the reaction of an aromatic heterocyclic compound with a pre-formed reactant from sulfuryl chloride, N,N-dimethylformamide, and sulfuric acid, which is designed for high efficiency and purity on a large scale. google.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited, potential for hot spots | Excellent, highly efficient |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volume |
| Scalability | Challenging, requires large reactors | Easily scalable by running for longer times |
| Process Control | Difficult to precisely control | Precise control over temperature, pressure, and residence time |
| Yield & Purity | Often lower due to side reactions | Generally higher due to better control |
Chemical Reactivity and Mechanistic Investigations of 5 Ethylfuran 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
5-Ethylfuran-2-sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions at the sulfur atom of the sulfonyl chloride group. fiveable.me The electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, making the chlorine atom an excellent leaving group and the sulfur atom susceptible to attack by various nucleophiles. fiveable.me These reactions are fundamental to the synthetic utility of this compound, enabling the introduction of the 5-ethylfuran-2-sulfonyl moiety into a wide range of molecules. The general mechanism for these reactions is considered to be a bimolecular nucleophilic substitution (SN2) type process. mdpi.comnih.gov
The reaction of this compound with amines is a cornerstone of its chemical reactivity, leading to the formation of sulfonamides. fiveable.melibretexts.org Sulfonamides are an important class of compounds with diverse applications. fiveable.melibretexts.org
Primary and secondary amines react readily with this compound to produce the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent expulsion of the chloride ion. fiveable.me These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.orgyoutube.com
A typical reaction scheme is as follows:
With a primary amine: R-NH₂ + C₂H₅-C₄H₂O-SO₂Cl → C₂H₅-C₄H₂O-SO₂-NH-R + HCl
With a secondary amine: R₂NH + C₂H₅-C₄H₂O-SO₂Cl → C₂H₅-C₄H₂O-SO₂-NR₂ + HCl
The sulfonamide product from a primary amine still possesses an acidic proton on the nitrogen atom, which can be removed by a strong base. youtube.com This property is utilized in the Hinsberg test to distinguish between primary, secondary, and tertiary amines. libretexts.orgyoutube.com
Table 1: Examples of Sulfonamide Formation Reactions
| Amine Reactant | Product |
| Primary Amine (e.g., Aniline) | N-Phenyl-5-ethylfuran-2-sulfonamide |
| Secondary Amine (e.g., Diethylamine) | N,N-Diethyl-5-ethylfuran-2-sulfonamide |
The choice of solvent and the use of catalysts can significantly influence the rate and efficiency of sulfonamide formation. Anhydrous solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are often employed to prevent the hydrolysis of the sulfonyl chloride. The addition of a base, which acts as a catalyst and an acid scavenger, is crucial for driving the reaction to completion. libretexts.orgyoutube.com Pyridine is a commonly used base and solvent for these reactions. google.com In some cases, aqueous conditions with a base like sodium carbonate can be used, offering a "greener" synthetic route. mdpi.com The use of catalysts like calcium triflimide in combination with DABCO has been shown to activate sulfonyl fluorides (a related class of compounds) for reactions with amines, suggesting potential for similar catalytic systems with sulfonyl chlorides. organic-chemistry.org
When this compound reacts with a chiral amine, the stereochemistry at the chiral center of the amine is typically retained in the resulting sulfonamide product. The reaction occurs at the nitrogen atom and does not involve the chiral carbon. Therefore, the formation of the sulfonamide proceeds with retention of configuration at the stereocenter of the amine nucleophile.
In addition to forming sulfonamides, this compound is a key reagent for the synthesis of sulfonate esters. These esters are valuable intermediates in organic synthesis, serving as good leaving groups in substitution and elimination reactions. researchgate.netyoutube.com
This compound reacts with alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. fiveable.meksu.edu.sa The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the sulfonyl chloride. youtube.com Pyridine is a common base used in these reactions, acting as both a catalyst and a solvent. libretexts.org The reaction with phenols is generally facile, leading to the formation of aryl sulfonates. researchgate.net
A general reaction scheme is as follows:
With an alcohol: R-OH + C₂H₅-C₄H₂O-SO₂Cl → C₂H₅-C₄H₂O-SO₂-OR + HCl
With a phenol: Ar-OH + C₂H₅-C₄H₂O-SO₂Cl → C₂H₅-C₄H₂O-SO₂-OAr + HCl
The formation of sulfonate esters from alcohols is significant because it converts a poor leaving group (the hydroxyl group) into a very good leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org Importantly, the formation of the sulfonate ester proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.comlibretexts.org
Table 2: Examples of Sulfonate Ester Formation Reactions
| Reactant | Product |
| Ethanol | Ethyl 5-ethylfuran-2-sulfonate |
| Phenol | Phenyl 5-ethylfuran-2-sulfonate |
Synthesis of Sulfonate Esters
Exploration of Regioselectivity and Diastereoselectivity
The regioselectivity and diastereoselectivity of reactions involving this compound are dictated by the electronic and steric influences of its substituents. The furan (B31954) ring itself is an electron-rich aromatic system, but the presence of the sulfonyl chloride group at the C2 position significantly alters its reactivity.
The sulfonyl chloride group is a strong electron-withdrawing group (EWG). In reactions such as electrophilic aromatic substitution, this group deactivates the furan ring and directs incoming electrophiles to the C4 position, and to a lesser extent, the C3 position. Conversely, in reactions where the furan acts as a nucleophile, the directing effects would be different.
In cycloaddition reactions, particularly the Diels-Alder reaction where the furan acts as the diene, the regioselectivity is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing sulfonyl chloride group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, but the largest orbital coefficient is expected to be on the C5 carbon. For a normal electron-demand Diels-Alder reaction with an electron-deficient dienophile, this leads to a predictable regiochemical outcome. Studies on other 2-substituted furans have shown that electron-withdrawing groups favor the formation of the "para-like" or 1,4-adduct, which is often the less sterically hindered product. nih.gov
Diastereoselectivity, particularly the ratio of endo to exo products in Diels-Alder reactions, is influenced by reaction conditions. nih.gov Generally, endo products are favored under kinetic control (lower temperatures), while the more thermodynamically stable exo isomers are favored at higher temperatures, due to the reversibility of the furan Diels-Alder reaction. nih.govresearchgate.net The presence of the bulky ethyl group at the C5 position can also introduce significant steric hindrance, potentially influencing both regio- and diastereoselectivity by favoring pathways that minimize steric clash. nih.gov
Generation of Sulfonate Thioesters
Reactions with Thiols
This compound readily reacts with thiols (R-SH) to generate the corresponding sulfonate thioesters (more accurately termed thiosulfonates). This transformation is a standard nucleophilic substitution at the sulfonyl sulfur. The reaction proceeds by the attack of the nucleophilic sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group, to form the S-S bond of the thiosulfonate product and hydrochloric acid as a byproduct.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated. This prevents the acid from catalyzing side reactions or protonating the thiol, which would reduce its nucleophilicity. nih.gov The reaction is generally efficient and proceeds under mild conditions. researchgate.net
Table 1: General Reaction for the Formation of Thiosulfonates
| Reactant 1 | Reactant 2 | Base | Product |
|---|
Hydrolytic Pathways and Stability Profiles
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. The stability of the compound is limited in the presence of water or other nucleophilic protic solvents. The hydrolytic pathway involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride group. rsc.org
This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. rsc.orgresearchgate.net The transition state involves the formation of a new sulfur-oxygen bond and the simultaneous breaking of the sulfur-chlorine bond. Kinetic studies on the hydrolysis of various aromatic and heteroaromatic sulfonyl chlorides, including furan-2-sulfonyl chloride, support this mechanism. researchgate.netosti.gov The reaction rate can be influenced by solvent polarity and the presence of acids or bases, which can catalyze the process. osti.gov
The final products of the hydrolysis are 5-ethylfuran-2-sulfonic acid and hydrochloric acid. Due to this reactivity, the compound must be handled and stored under anhydrous conditions to maintain its integrity.
Electrophilic Reactivity and Cycloaddition Reactions
Diels-Alder Reactions with Dienophiles
The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org However, the strong electron-withdrawing nature of the C2-sulfonyl chloride substituent deactivates the furan system towards reaction with dienophiles, particularly in normal electron-demand cycloadditions. nih.govrsc.org This deactivation raises the activation energy of the reaction, often requiring more forcing conditions (higher temperatures or pressures) or the use of highly reactive dienophiles. nih.govresearchgate.net
The reaction produces a 7-oxabicyclo[2.2.1]heptene derivative. A key feature of Diels-Alder reactions with furans is their reversibility. nih.govrsc.org This allows for thermodynamic control over the product distribution, where the more stable exo adduct is often favored over the kinetically preferred endo adduct, especially upon prolonged heating. nih.govwikipedia.org
The regioselectivity is dictated by FMO theory. For a dienophile like acrylonitrile, the interaction between the largest coefficient of the furan's HOMO (at C5) and the largest coefficient of the dienophile's LUMO (at the β-carbon) would favor the formation of the "para" regioisomer. nih.govchemtube3d.com
Table 2: Expected Regioselectivity in Diels-Alder Reaction
| Diene | Dienophile | Electron Effect of Substituent | Predicted Major Regioisomer |
|---|
Applications of 5 Ethylfuran 2 Sulfonyl Chloride in Advanced Organic Synthesis
As a Versatile Building Block for Complex Sulfonyl Compounds
The inherent reactivity of the sulfonyl chloride functional group, combined with the electronic properties of the furan (B31954) ring, makes 5-Ethylfuran-2-sulfonyl chloride a valuable reagent for the synthesis of diverse and complex sulfonyl-containing molecules. Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles. nih.gov
Construction of Furan-Containing Sulfonamide Scaffolds
One of the most prominent applications of this compound is in the construction of furan-containing sulfonamide scaffolds. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide array of biological activities. researchgate.net The synthesis of these scaffolds is typically achieved through the reaction of this compound with primary or secondary amines. impactfactor.org This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group. impactfactor.org
The general synthetic route allows for the introduction of a diverse range of substituents based on the choice of the amine, leading to a library of novel furan-containing sulfonamides. While specific research on the 5-ethyl derivative is not extensively detailed in publicly available literature, a patented process for analogous furan-2-sulfonyl chlorides demonstrates their conversion to the corresponding sulfonamides. google.com This process involves the initial formation of the sulfonyl chloride from the sulfonic acid, followed by reaction with an appropriate amine. google.com The resulting 5-ethylfuran-2-sulfonamide (B114672) derivatives are of significant interest for further chemical elaboration and biological screening.
Table 1: Representative Amines for the Synthesis of Furan-Containing Sulfonamides
| Amine Class | Example | Resulting Sulfonamide Moiety |
| Primary Aliphatic Amines | Methylamine | N-Methyl-5-ethylfuran-2-sulfonamide |
| Secondary Aliphatic Amines | Diethylamine | N,N-Diethyl-5-ethylfuran-2-sulfonamide |
| Primary Aromatic Amines | Aniline (B41778) | N-Phenyl-5-ethylfuran-2-sulfonamide |
| Heterocyclic Amines | Piperidine | 1-[(5-Ethylfuran-2-yl)sulfonyl]piperidine |
Synthesis of Heterocyclic Frameworks Incorporating the Furan Sulfonyl Moiety
Beyond the direct formation of sulfonamides, this compound serves as a key precursor for the synthesis of more complex heterocyclic frameworks that incorporate the furan sulfonyl moiety. The furan ring itself can participate in various cycloaddition and rearrangement reactions, and the sulfonyl group can be used to direct or activate these transformations. nih.govnih.gov
For instance, intramolecular cyclization reactions of derivatives prepared from this compound can lead to the formation of fused heterocyclic systems. researchgate.net While specific examples utilizing the 5-ethyl derivative are not prevalent, general methodologies for the synthesis of furopyranones and furopyrrolones involve the cyclization of appropriately substituted furan derivatives. researchgate.net These fused systems are of interest due to their presence in a number of biologically active natural products. nih.gov Copper-catalyzed cascade reactions of sulfonyl chlorides with alkynes have also been shown to produce sulfonylated benzothiophenes, suggesting a potential route for the synthesis of furan-fused thiophene (B33073) derivatives. rsc.org
Assembly of Polyfunctionalized Molecules
The reactivity of this compound allows for its incorporation into polyfunctionalized molecules, where multiple reactive sites can be selectively addressed. The sulfonyl chloride can be converted into a sulfonamide, as previously discussed, while the furan ring offers sites for further functionalization through electrophilic substitution or other reactions. cmu.eduprinceton.edu
For example, the furan ring can undergo reactions such as nitration or halogenation, although these reactions must be carefully controlled to avoid undesired side reactions. The ethyl group on the furan ring can also potentially be functionalized, although this is generally less facile than reactions on the heterocyclic ring itself. The ability to sequentially or orthogonally introduce different functional groups makes this compound a valuable tool for building molecular complexity.
Intermediate in the Synthesis of Specific Compound Classes
In addition to its role as a versatile building block, this compound is a key intermediate in the synthesis of specific and important classes of chemical compounds.
Precursor to Sulfonylurea Derivatives
This compound is a crucial precursor in the synthesis of sulfonylurea derivatives. Sulfonylureas are a well-established class of compounds, particularly known for their use as herbicides and in the treatment of type 2 diabetes. researchgate.netnih.gov The synthesis of sulfonylureas from this compound typically involves a two-step process.
First, the sulfonyl chloride is reacted with an amine to form the corresponding sulfonamide. This sulfonamide is then reacted with an isocyanate or a carbamate (B1207046) derivative to form the final sulfonylurea. researchgate.net A patent describing the synthesis of furan sulfonamide compounds also outlines their subsequent conversion to sulfonylurea derivatives, which have been investigated as inhibitors of interleukin-1. google.com The structural diversity of the resulting sulfonylureas can be readily achieved by varying both the amine used in the first step and the isocyanate or carbamate in the second step.
Table 2: General Synthesis of Furan-Containing Sulfonylureas
| Step | Reactant 1 | Reactant 2 | Intermediate/Product |
| 1 | This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-5-ethylfuran-2-sulfonamide |
| 2 | N-Alkyl/Aryl-5-ethylfuran-2-sulfonamide | Isocyanate (R'-NCO) | N-[(Alkyl/Aryl)carbamoyl]-5-ethylfuran-2-sulfonamide |
Role in the Synthesis of Furanosesquiterpene Analogues
The furan ring is a known synthon for various carbocyclic and heterocyclic systems. rsc.org Methodologies for the annulation of furan rings onto existing carbocyclic frameworks are of significant interest in natural product synthesis. nih.gov The sulfonyl group of this compound could potentially be used to facilitate such annulation reactions, for example, through intramolecular cyclizations of appropriately designed precursors. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also utilize furan as the diene component, offering another potential avenue for the construction of complex molecular scaffolds relevant to furanosesquiterpene analogues. wikipedia.org
Utility as a Reagent in Organic Transformations
This compound serves as a valuable electrophilic building block in organic synthesis. The presence of the highly reactive sulfonyl chloride moiety attached to the electron-rich furan ring allows for a range of chemical modifications. The primary utility of this compound lies in its ability to react with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and thioester linkages. nih.govorganic-chemistry.org This reactivity is fundamental to its application in constructing more complex molecules.
The traditional and most widespread application of arylsulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. researchgate.netnih.gov This reaction is typically robust and proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting furan-containing sulfonamides are of interest in medicinal chemistry due to the established biological importance of the sulfonamide functional group. ucl.ac.uk
Below is a representative table of potential transformations using this compound with various nucleophiles, illustrating its versatility as a synthetic reagent.
| Nucleophile | Product Class | General Reaction Scheme |
| Primary/Secondary Amine | Sulfonamide | R¹R²NH + this compound → 5-Ethylfuran-2-SO₂NR¹R² + HCl |
| Alcohol/Phenol (B47542) | Sulfonate Ester | R-OH + this compound → 5-Ethylfuran-2-SO₂OR + HCl |
| Thiol/Thiophenol | Thiosulfonate | R-SH + this compound → 5-Ethylfuran-2-SO₂SR + HCl |
A thorough review of the current scientific literature reveals no demonstrated catalytic applications for this compound itself. Sulfonyl chlorides are generally employed as stoichiometric reagents rather than catalysts. While the furan-sulfur linkage might be explored in the design of novel ligands for transition metal catalysis, to date, no such studies involving this compound have been published.
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. Sulfonyl chlorides are a well-known class of derivatizing agents, particularly for enhancing the detection of compounds containing primary and secondary amine or phenolic hydroxyl groups in High-Performance Liquid Chromatography (HPLC). researchgate.netgreyhoundchrom.com Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are classic examples, reacting with analytes to yield highly fluorescent sulfonamide derivatives. researchgate.net
While this compound possesses the necessary reactive group for such applications, there are currently no specific, documented research findings detailing its use as a derivatization reagent in published analytical methods. The principle of the reaction would involve the nucleophilic attack of an analyte's amine or hydroxyl group on the sulfonyl chloride, creating a more detectable derivative. The ethylfuran moiety would influence the chromatographic properties (e.g., retention time) and potentially the spectroscopic characteristics of the resulting derivative. For instance, its reaction with spectinomycin, which contains secondary amines, could theoretically be catalyzed to form a UV-active derivative, similar to how 2-naphthalenesulfonyl chloride is used. nih.gov
The potential utility of this compound as a derivatization agent is plausible, but would require empirical validation to determine its efficacy, reaction kinetics, and the detection limits achievable for various analytes.
Spectroscopic Characterization Methodologies for 5 Ethylfuran 2 Sulfonyl Chloride and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-ethylfuran-2-sulfonyl chloride and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can map out the connectivity of atoms within the molecule.
For a related compound, 5-methylfuran-2-sulfonyl chloride, typical ¹H NMR signals for the furan (B31954) protons are observed in the range of δ 6.5–7.5 ppm, while the methyl group protons appear at δ 2.3–2.6 ppm. In the ¹³C NMR spectrum, the carbon atom attached to the sulfonyl chloride group is expected to resonate at approximately 140–150 ppm. For derivatives, such as N-(2,2-diphenylethyl)furan-2-carboxamide, detailed analysis of the ¹H and ¹³C NMR spectra confirms the presence and environment of each proton and carbon atom, including the characteristic signals of the furan ring, the ethyl group, and any introduced functionalities. mdpi.com For instance, in one study, the methine and methylene (B1212753) carbons of a derivative appeared at 43.41 and 50.40 ppm, respectively, while the furan ring carbons were observed at 112.23, 113.76, and 143.26 ppm. mdpi.com
The deshielded multiplet at 3.68 ppm in the ¹H NMR spectrum of butane-1-sulfonyl chloride points to the presence of a strong electron-withdrawing group, a feature also expected for the protons on the carbon adjacent to the sulfonyl group in this compound. acdlabs.com High-resolution NMR techniques, including 2D NMR experiments like COSY and HSQC, can further aid in assigning complex spectra and confirming the structural integrity of novel derivatives. The purity of sulfonamide derivatives can also be assessed using NMR in conjunction with HPLC-DAD. researchgate.net
Table 1: Representative NMR Data for Furan and Sulfonyl Chloride Containing Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| 5-Methylfuran-2-sulfonyl chloride | ¹H | 6.5–7.5 | m | Furan protons |
| ¹H | 2.3–2.6 | s | Methyl protons | |
| ¹³C | 140–150 | - | C-SO₂Cl | |
| Butane-1-sulfonyl chloride acdlabs.com | ¹H | 3.68 | m | -CH₂-SO₂Cl |
| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | ¹³C | 158.12 | - | C=O |
| ¹³C | 148.27 | - | C-O (furan) | |
| ¹³C | 143.26, 113.76, 112.23 | - | Furan ring carbons | |
| ¹³C | 50.40 | - | -CH₂- | |
| ¹³C | 43.41 | - | -CH- |
This table presents a generalized summary of expected chemical shifts based on related structures. Actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and its derivatives, and for gaining structural insights through the analysis of fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed.
For sulfonyl chlorides, the mass spectrum can reveal characteristic ion fragments. For instance, the spectrum of butane-1-sulfonyl chloride shows an ion peak at m/z 99, which is characteristic of a sulfonyl chloride group and exhibits an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com In the analysis of n-tetradecanesulfonyl chlorides, the parent peak is often not observed in EI spectra, but fragments corresponding to [M-HX]⁺ are present. core.ac.uk
ESI-MS is particularly useful for analyzing sulfonamide derivatives. Some aromatic sulfonamides exhibit a unique loss of SO₂ (64 Da) upon collision-induced dissociation, leading to the formation of [M + H - SO₂]⁺ ions. nih.gov This fragmentation is influenced by substituents on the aromatic ring. nih.gov The fragmentation of sulfonamides can be complex, sometimes involving rearrangements. researchgate.net For example, amino sulfonamides typically produce ions at m/z 156, 108, and 92. researchgate.net In negative mode ESI-MS, 5-methylfuran-2-sulfonyl chloride may show [M–Cl]⁻ fragments.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent compound and its fragments. For example, the HRMS of a fluorinated sulfonyl derivative was used to confirm its calculated molecular formula. rsc.org
Table 2: Predicted Collision Cross Section (CCS) Data for Furan-2-sulfonyl Chloride and this compound
| Compound | Adduct | m/z | Predicted CCS (Ų) |
| Furan-2-sulfonyl chloride uni.lu | [M+H]⁺ | 166.95642 | 126.8 |
| [M+Na]⁺ | 188.93836 | 138.2 | |
| [M-H]⁻ | 164.94186 | 132.4 | |
| This compound uni.lu | [M+H]⁺ | 194.98772 | 135.4 |
| [M+Na]⁺ | 216.96966 | 146.7 | |
| [M-H]⁻ | 192.97316 | 141.0 |
Data from PubChemLite, calculated using CCSbase.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives. These vibrational spectroscopy methods probe the characteristic stretching and bending frequencies of different bonds within a molecule.
A key feature in the IR spectrum of a sulfonyl chloride is the strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. These typically appear in the regions of 1166-1204 cm⁻¹ and 1370-1410 cm⁻¹, respectively. acdlabs.com For 5-methylfuran-2-sulfonyl chloride, these stretches are expected at approximately 1170 cm⁻¹ (symmetric) and 1360 cm⁻¹ (asymmetric). The sulfur-chlorine (S-Cl) stretching mode gives a strong band in the Raman spectrum around 375 cm⁻¹. cdnsciencepub.com
The furan ring also has characteristic IR and Raman signals. The infrared spectra of furan and its derivatives have been studied extensively, with assignments for ring stretching and C-H in- and out-of-plane bending vibrations. udayton.educhemicalpapers.com For example, in N-(2,2-diphenylethyl)furan-2-carboxamide, a secondary amide C=O stretching vibration is observed at 1656.09 cm⁻¹. mdpi.com The influence of substituents on the furan ring can cause shifts in the vibrational frequencies. chemicalpapers.com
Table 3: Characteristic Infrared Absorption Frequencies for Sulfonyl Chlorides and Furan Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride (S=O) acdlabs.com | Asymmetric stretch | 1360–1410 | Strong |
| Symmetric stretch | 1166–1204 | Strong | |
| Sulfonamide (N-H) mdpi.com | Stretch | 3300–3500 | Medium |
| Amide (C=O) mdpi.com | Stretch | 1630–1680 | Strong |
| Furan Ring udayton.educhemicalpapers.com | C=C stretch | ~1500–1600 | Variable |
| C-O-C stretch | ~1000–1200 | Variable | |
| S-Cl cdnsciencepub.com | Stretch (Raman) | ~375 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While no crystal structure for this compound itself is readily available, studies on related sulfonamide derivatives demonstrate the power of this method. For example, the crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid has been determined, revealing detailed conformational information. researchgate.net X-ray crystallography has also been used to analyze the structures of various pyrimidine (B1678525) sulfonamides, providing insights into their conformation and the spatial arrangement of different functional groups. acs.org In some cases, multiple conformations of a single molecule can be observed within the crystal structure, highlighting the molecule's flexibility. acs.org The analysis of intermolecular interactions, such as hydrogen bonding, within the crystal lattice can also provide valuable information about how these molecules pack in the solid state. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to derivatives)
When synthetic routes lead to chiral derivatives of this compound, chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.
Circular Dichroism (CD) spectroscopy is a primary tool in this area. The CD spectrum of a chiral molecule will show positive or negative bands corresponding to its electronic transitions, and the spectrum of one enantiomer will be the mirror image of the other. This allows for the quantification of enantiomeric excess. The relationship between the helicity of a chiral ring system and its CD spectrum has been investigated for some furan-containing compounds. nih.gov
For chiral sulfonamides, assessing stereochemical purity is crucial as different enantiomers can have different biological activities. While traditional methods often rely on chiral chromatography, NMR techniques using chiral solvating agents can also be employed to distinguish between enantiomers. libretexts.org Stereoretentive synthetic methods for producing α-C-stereochemically pure secondary sulfonamides have been developed to avoid racemization, underscoring the importance of verifying enantiomeric purity. organic-chemistry.org The synthesis and chiroptical properties of various furan-containing chiral compounds have been reported, demonstrating the application of these techniques in characterizing complex molecules. nih.govchinesechemsoc.org
Theoretical and Computational Investigations of 5 Ethylfuran 2 Sulfonyl Chloride
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For 5-Ethylfuran-2-sulfonyl chloride, DFT calculations offer a window into its electronic structure and reactivity, providing data that is often difficult to obtain through experimental means alone.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is fundamental to understanding its chemical behavior. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for a Related Furan-Sulfonyl Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.06 |
| LUMO | -2.54 |
| HOMO-LUMO Gap | 4.52 |
This data is illustrative and based on a related nitrophenyl-pyran derivative to demonstrate the type of information gained from DFT calculations. materialsciencejournal.org
Reactivity Descriptors: Electrostatic Potential Surface and Frontier Molecular Orbitals
The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. For this compound, the area around the oxygen atoms of the sulfonyl group and the furan (B31954) ring would exhibit a negative potential (red regions), indicating a propensity for electrophilic attack. Conversely, the regions around the hydrogen atoms would show a positive potential (blue regions).
Frontier molecular orbitals (HOMO and LUMO) also serve as crucial reactivity descriptors. mdpi.com The distribution of the HOMO would likely be concentrated on the furan ring and the ethyl group, highlighting these as the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be localized on the sulfonyl chloride moiety, indicating this as the site for nucleophilic attack. This is consistent with the known reactivity of sulfonyl chlorides.
Table 2: Global Quantum Chemical Descriptors for a Related Compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 7.06 |
| Electron Affinity (A) | 2.54 |
| Chemical Hardness (η) | 2.26 |
| Global Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 5.07 |
This data is illustrative and based on a related nitrophenyl-pyran derivative. materialsciencejournal.org
Conformational Analysis and Energy Landscapes
The ethyl group in this compound introduces conformational flexibility. Theoretical conformational analysis can identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles associated with the ethyl group and the sulfonyl chloride group relative to the furan ring, a potential energy surface can be mapped. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Such studies on related molecules like 2-ethylfuran (B109080) have shown that the relative energies of different conformers can be influenced by subtle intramolecular interactions.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the influence of solvent and intermolecular interactions. For this compound, MD simulations can provide insights into how the molecule behaves in different chemical environments.
By placing the molecule in a simulation box with a chosen solvent, one can observe its translational and rotational motion, as well as its conformational changes over time. This approach allows for the study of solvation effects, such as the formation of hydrogen bonds between the sulfonyl oxygen atoms and protic solvents. MD simulations of furan derivatives have been used to predict mechanical properties and understand polymerization processes, demonstrating the utility of this technique. psu.eduresearchgate.net
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For derivatives of this compound, a QSAR model could be developed to predict their reactivity in a particular chemical transformation.
This would involve synthesizing a library of derivatives with varying substituents on the furan ring or by replacing the chloride with other leaving groups. The reactivity of these derivatives would be experimentally measured, and then a statistical model would be built to relate this reactivity to a set of calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters). Such models have been successfully applied to sulfonylurea and sulfonamide derivatives to predict their herbicidal and anticancer activities, respectively. nih.govnih.gov A well-validated QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding future synthetic efforts.
Table 3: Hypothetical Descriptors for a QSAR Model of this compound Derivatives
| Derivative Substituent | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's Es) | Lipophilic Descriptor (e.g., logP) | Predicted Reactivity |
| -H | 0.00 | 0.00 | 2.1 | Baseline |
| -CH3 | -0.17 | -1.24 | 2.6 | Decreased |
| -NO2 | 0.78 | -2.52 | 1.8 | Increased |
This table is a hypothetical representation of the types of data used in a QSAR study.
Crystallographic Insights from Hirshfeld Surface Analysis and Intermolecular Interactions in Derivatives
While a crystal structure for this compound itself may not be available, the study of its derivatives can provide significant insights into the intermolecular interactions that govern its solid-state packing. Hirshfeld surface analysis is a computational tool that allows for the visualization and quantification of these interactions.
Table 4: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Furan-Sulfonyl Compound
| Interaction Type | Contribution (%) |
| H···H | 30.2 |
| N···H/H···N | 22.3 |
| C···H/H···C | 17.9 |
| O···H/H···O | 15.4 |
This data is illustrative and based on a related furan-sulfonyl derivative. nih.gov
Future Directions and Emerging Research Avenues for 5 Ethylfuran 2 Sulfonyl Chloride
Development of Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-ethylfuran-2-sulfonyl chloride, future research could focus on moving away from traditional sulfonyl chloride synthesis methods, which often employ harsh chlorinating agents like thionyl chloride or phosphorus oxychloride, generating significant inorganic waste.
Future research could investigate:
Direct C-H Sulfonylation: Exploring novel catalytic systems (e.g., using transition metals like palladium or copper) to directly install the sulfonyl chloride moiety onto the furan (B31954) ring from 2-ethylfuran (B109080), bypassing the need for a pre-functionalized sulfonic acid intermediate.
Safer Chlorinating Agents: The use of solid-supported or polymer-bound chlorinating agents could be explored to simplify purification and minimize waste streams.
Exploration of Unconventional Reactivity Profiles and Novel Transformations
The reactivity of this compound is primarily dictated by the electrophilic sulfonyl chloride group and the electron-rich furan ring. Future research could delve into less common transformations to unlock new synthetic possibilities.
Potential areas of exploration include:
Transition-Metal Catalyzed Cross-Coupling Reactions: While sulfonyl chlorides are known to participate in reactions like the Suzuki-Miyaura coupling, exploring their use in less conventional couplings (e.g., Negishi, Stille) could yield novel furan-containing scaffolds.
Radical Chemistry: Investigating the photoredox-catalyzed generation of sulfonyl radicals from this compound could open pathways to new C-S and S-S bond-forming reactions.
Ring-Opening/Rearrangement Reactions: Under specific conditions (e.g., with strong Lewis acids or bases), the furan ring could potentially undergo rearrangement or ring-opening, leading to the synthesis of complex acyclic or different heterocyclic systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for energetic or unstable intermediates. nih.gov The integration of this compound into flow chemistry setups could be a promising research direction.
Future work could focus on:
On-Demand Generation and Use: Developing a flow process where the potentially unstable this compound is synthesized and immediately reacted in a subsequent step without isolation. This would enhance safety and efficiency.
High-Throughput Screening: Utilizing automated flow synthesis platforms to rapidly generate a library of sulfonamide or sulfonate ester derivatives from this compound for biological or materials screening.
Process Intensification: Optimizing reaction conditions (temperature, pressure, residence time) in a flow reactor to achieve higher yields and selectivities than are possible in traditional batch chemistry. beilstein-journals.org
Advanced Computational Design of Derivatives with Tuned Reactivity and Selectivity
Computational chemistry can provide valuable insights into molecular properties and reactivity, guiding experimental work. For this compound, computational studies could accelerate the discovery of new derivatives with tailored properties.
Research in this area could involve:
Density Functional Theory (DFT) Calculations: Predicting the reactivity of the sulfonyl chloride group and the furan ring towards various nucleophiles and electrophiles. This can help in selecting optimal reaction conditions and predicting potential side products.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models could be developed to predict the activity of new, unsynthesized derivatives, thus prioritizing synthetic efforts.
Molecular Docking Studies: If a specific biological target is identified, computational docking could be used to design derivatives of this compound with improved binding affinity and selectivity.
Potential Applications in Materials Science and Polymer Chemistry
The furan ring is a versatile building block for polymers and functional materials due to its aromaticity and potential for reversible Diels-Alder reactions. The sulfonyl chloride group can be used to anchor the furan moiety to other molecules or polymer backbones.
Future research could explore:
Monomer Synthesis: Using this compound to synthesize novel monomers for polymerization. For example, reaction with diols or diamines could produce polyesters or polyamides containing furan rings.
Surface Modification: Grafting this compound onto surfaces (e.g., silica, metal oxides) to alter their properties, such as hydrophobicity or reactivity.
Self-Healing Polymers: Incorporating the furan moiety into polymer networks to create materials capable of self-healing through reversible furan-maleimide Diels-Alder chemistry.
Elucidation of Novel Biological Activity Pathways (Mechanistic Focus)
While many sulfonamides are known for their antibacterial properties, the specific biological activities of derivatives of this compound are largely unexplored. Future research should focus on identifying novel biological targets and elucidating the mechanisms of action.
Potential mechanistic studies could include:
Enzyme Inhibition Assays: Screening a library of sulfonamides derived from this compound against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential inhibitors.
Cell-Based Assays: Investigating the effects of these derivatives on various cellular pathways, such as cell proliferation, apoptosis, and signal transduction, to understand their cellular mechanisms.
Target Identification: For any identified bioactive derivatives, advanced techniques like chemical proteomics or thermal shift assays could be employed to identify their direct protein targets within the cell.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-ethylfuran-2-sulfonyl chloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via sulfonation of 5-ethylfuran followed by chlorination. A documented method involves reacting pyridinium 5-ethylfuran-2-sulfonate with oxalyl chloride and catalytic DMF in DME at 0°C under argon, yielding this compound as a light brown oil (21% yield). Critical factors include temperature control, anhydrous conditions, and stoichiometric ratios of oxalyl chloride to prevent side reactions .
- Purification often involves extraction with toluene, washing with saturated NaHCO₃ and brine, and drying over MgSO₄. Low yields may stem from incomplete sulfonation or competing hydrolysis; optimizing reaction time and reagent purity is essential .
Q. What are the primary reactions and applications of this compound in organic synthesis?
- The compound reacts with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonothioates. For example, treatment with aqueous ammonia yields 5-ethylfuran-2-sulfonamide (78% yield after column chromatography) .
- Its applications include synthesizing bioactive molecules (e.g., NLRP3 inflammasome inhibitors) and modifying biomolecules in chemical biology studies. The sulfonyl chloride group enables covalent bonding with nucleophilic residues in proteins or nucleic acids .
Q. How is this compound characterized spectroscopically?
- ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, J = 4 Hz, 1H, furan H), 6.26 (d, J = 8 Hz, 1H, furan H), 2.80 (q, J = 8 Hz, 2H, CH₂CH₃), 1.33 (t, J = 8 Hz, 3H, CH₂CH₃) .
- Purity analysis : Combines TLC (silica gel, 1% MeOH/DCM) and LC-MS to confirm absence of hydrolyzed byproducts (e.g., sulfonic acids) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective sulfonation of the furan ring, and how are they addressed?
- Sulfonation of furans often leads to mixtures due to competing electrophilic substitution at C3 and C5. For this compound, steric and electronic effects from the ethyl group direct sulfonation to C6. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
- Experimental validation involves comparative synthesis with substituted furans and monitoring reaction intermediates via in-situ IR or NMR .
Q. How can computational modeling optimize the reactivity of this compound in drug design?
- Docking studies : Predict interactions between sulfonamide derivatives and biological targets (e.g., NLRP3 inflammasome). Molecular dynamics simulations assess binding stability and solvation effects .
- QSAR models : Correlate substituent effects (e.g., ethyl group) with bioactivity. Parameters like logP and H-bond acceptor capacity are critical for permeability and target engagement .
Q. What strategies mitigate degradation of this compound during storage?
- Degradation via hydrolysis is minimized by storing the compound under anhydrous conditions (e.g., sealed with molecular sieves) at –20°C. Periodic NMR or FTIR monitoring detects sulfonic acid formation .
- Stabilizers like triethylamine (1-5 mol%) can neutralize trace moisture or HCl generated during decomposition .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- The compound’s sulfonamide derivatives inhibit NLRP3 inflammasome activation by covalently modifying cysteine residues in the NACHT domain. Validation includes:
- Cellular assays : IL-1β ELISA in LPS-primed macrophages.
- Biophysical assays : SPR or ITC to measure binding affinity .
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Discrepancies may arise from differences in cell lines, assay conditions, or impurity profiles. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
